molecular formula C8H12O B8022476 (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-methanol

(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-methanol

Cat. No. B8022476
M. Wt: 124.18 g/mol
InChI Key: LUMNWCHHXDUKFI-KJFJCRTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06048664

Procedure details

Norbornen-5-ol (25 g) was dissolved at 55° C. in 100 mL of formic acid (96%). Unless otherwise specified, all of the reagents specified in the examples herein are obtained from the Aldrich Chemical Co. After 2 hours gas chromatography (GC) indicated that all norbornen-5-ol was consumed. The reaction mixture was cooled down and 100 mL of ether was added. Then, the reaction mixture was extracted with 10×100 mL of water. The organic layer was separated, dried and ether was removed. The product was distilled at 75° C. (20 mm Hg). Yield: 17 g, 54% (95% pure by GC, no OH peak by IR). The same procedure afforded formyl ester of norbornen-5-methanol with 37% yield (b. p. 85° C., 20 mm Hg, 96% pure by GC).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:8][CH:4]([CH:5](O)[CH2:6]1)[CH:3]=[CH:2]2.[CH:9](O)=[O:10]>>[CH:1]12[CH2:8][CH:4]([CH:5]([CH2:9][OH:10])[CH2:6]1)[CH:3]=[CH:2]2

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C12C=CC(C(C1)O)C2
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C=CC(C(C1)O)C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
herein are obtained from the Aldrich Chemical Co
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down
ADDITION
Type
ADDITION
Details
100 mL of ether was added
EXTRACTION
Type
EXTRACTION
Details
Then, the reaction mixture was extracted with 10×100 mL of water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
ether was removed
DISTILLATION
Type
DISTILLATION
Details
The product was distilled at 75° C. (20 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C12C=CC(C(C1)CO)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06048664

Procedure details

Norbornen-5-ol (25 g) was dissolved at 55° C. in 100 mL of formic acid (96%). Unless otherwise specified, all of the reagents specified in the examples herein are obtained from the Aldrich Chemical Co. After 2 hours gas chromatography (GC) indicated that all norbornen-5-ol was consumed. The reaction mixture was cooled down and 100 mL of ether was added. Then, the reaction mixture was extracted with 10×100 mL of water. The organic layer was separated, dried and ether was removed. The product was distilled at 75° C. (20 mm Hg). Yield: 17 g, 54% (95% pure by GC, no OH peak by IR). The same procedure afforded formyl ester of norbornen-5-methanol with 37% yield (b. p. 85° C., 20 mm Hg, 96% pure by GC).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:8][CH:4]([CH:5](O)[CH2:6]1)[CH:3]=[CH:2]2.[CH:9](O)=[O:10]>>[CH:1]12[CH2:8][CH:4]([CH:5]([CH2:9][OH:10])[CH2:6]1)[CH:3]=[CH:2]2

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C12C=CC(C(C1)O)C2
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C=CC(C(C1)O)C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
herein are obtained from the Aldrich Chemical Co
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down
ADDITION
Type
ADDITION
Details
100 mL of ether was added
EXTRACTION
Type
EXTRACTION
Details
Then, the reaction mixture was extracted with 10×100 mL of water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
ether was removed
DISTILLATION
Type
DISTILLATION
Details
The product was distilled at 75° C. (20 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C12C=CC(C(C1)CO)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.